molecular formula C7H2F6N2O2 B065991 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-46-6

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B065991
CAS No.: 188781-46-6
M. Wt: 260.09 g/mol
InChI Key: RUHKDOFTFCXTBX-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H2F6N2O2 and a molecular weight of 260.09 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with a carboxylic acid functional group at the 5-position. It is a solid at room temperature and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired carboxylic acid product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of specialized equipment and catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Comparison: Compared to similar compounds, this compound is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKDOFTFCXTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441503
Record name 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-46-6
Record name 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl-2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (5.0 g, 17 mmol) and NaOH (0.72 g, 18 mmol) in EtOH (20 mL) and H2O (50 mL) was stirred at room temperature for 1 h. The solution was acidified (HCl) and the resulting solid was filtered and dried to give 2,4-bis (trifluoromethyl)-pyrimidine-5-carboxylic acid (1.5 g, 25%), m.p. 59° C., 1HNMR (DMSO-d6) δ 9.62 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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